molecular formula C17H14F3N3OS B2448540 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide CAS No. 1251680-43-9

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2448540
CAS No.: 1251680-43-9
M. Wt: 365.37
InChI Key: OBHCEBFUNAWFMD-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the pyrrole ring and the trifluoromethyl benzyl group. Common reagents used in these reactions include thionyl chloride, pyrrole, and trifluoromethyl benzyl bromide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-(1H-pyrrol-1-yl)-N-[2-(trifluoromethyl)benzyl]-1,3-thiazole-5-carboxamide is unique due to its combination of a pyrrole ring, a thiazole ring, and a trifluoromethyl benzyl group. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3OS/c1-11-14(25-16(22-11)23-8-4-5-9-23)15(24)21-10-12-6-2-3-7-13(12)17(18,19)20/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHCEBFUNAWFMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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